molecular formula C4H4Br2F4 B1486648 3,4-Dibromo-1,1,1,3-tetrafluorobutane CAS No. 933668-36-1

3,4-Dibromo-1,1,1,3-tetrafluorobutane

Cat. No. B1486648
M. Wt: 287.88 g/mol
InChI Key: QROYPQWDIFNHHN-UHFFFAOYSA-N
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Description

3,4-Dibromo-1,1,1,3-tetrafluorobutane is a chemical compound with the CAS Number: 933668-36-1. It has a molecular weight of 287.88 . The IUPAC name for this compound is 3,4-dibromo-1,1,1,3-tetrafluorobutane .


Molecular Structure Analysis

The molecular formula of 3,4-Dibromo-1,1,1,3-tetrafluorobutane is C4H4Br2F4 . The InChI code for this compound is 1S/C4H4Br2F4/c5-2-3 (6,7)1-4 (8,9)10/h1-2H2 .

Scientific Research Applications

Radical Addition to Unsaturated Systems

The photochemical reactions involving fluorinated compounds, such as the addition of free radicals to unsaturated systems, demonstrate the reactivity and potential utility of these compounds in synthesizing fluorinated organic molecules. For example, the reaction of trifluoroiodomethane with tetrafluoropropene yields adducts that, upon further treatment, produce various fluorinated butanes and butenes. These processes illustrate the versatility of fluorinated compounds in organic synthesis and materials science (R. Gregory, R. Haszeldine, A. E. Tipping, 1970).

NMR Studies and Rotational Isomerism

NMR studies on fluoroacetones and related compounds provide deep insights into the structural and electronic properties of fluorinated organic molecules. Such studies are crucial for understanding the behavior of these molecules in various chemical environments and for designing new materials with specific properties (B. L. Shapiro, H.-L. Lin, M. D. Johnston, 1973).

Dehydrohalogenation Catalysis

The catalytic dehydrohalogenation of halogenated butanes using metal fluoride catalysts showcases the potential of fluorinated compounds in the field of catalysis. These reactions are significant for developing new methods for the selective formation of double bonds in organic molecules, which is essential for the synthesis of many organic materials and pharmaceuticals (K. Teinz, S. Wuttke, F. Börno, J. Eicher, E. Kemnitz, 2011).

Fluorinated Organic Synthesis

The synthesis and functionalization of fluorinated compounds, such as the preparation of tetrafluoroethylenated zinc reagent and its application in cross-coupling reactions, demonstrate the importance of fluorinated molecules in modern organic synthesis. These compounds are used to create molecules with CF2CF2-containing organic structures, which are valuable in pharmaceuticals, agrochemicals, and materials science (Chihiro Kajimoto, S. Yamada, T. Konno, 2021).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

3,4-dibromo-1,1,1,3-tetrafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Br2F4/c5-2-3(6,7)1-4(8,9)10/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROYPQWDIFNHHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)(F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10663100
Record name 3,4-Dibromo-1,1,1,3-tetrafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromo-1,1,1,3-tetrafluorobutane

CAS RN

933668-36-1
Record name 3,4-Dibromo-1,1,1,3-tetrafluorobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933668-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dibromo-1,1,1,3-tetrafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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